molecular formula C8H20SSi B099679 Ethanethiol, 2-(triethylsilyl)- CAS No. 18236-34-5

Ethanethiol, 2-(triethylsilyl)-

Cat. No. B099679
CAS RN: 18236-34-5
M. Wt: 176.4 g/mol
InChI Key: XVSXBTQOJJXXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethiol, 2-(triethylsilyl)-, also known as TES-SCN, is a chemical compound used in scientific research for various purposes. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.

Mechanism Of Action

Ethanethiol, 2-(triethylsilyl)- acts as a nucleophile in organic synthesis. It reacts with various electrophiles such as alkyl halides and carbonyl compounds to form new compounds. Ethanethiol, 2-(triethylsilyl)- also reacts with amines to form thioureas and with alcohols to form thioamides. The mechanism of action of Ethanethiol, 2-(triethylsilyl)- is well understood and has been extensively studied in organic chemistry.

Biochemical And Physiological Effects

Ethanethiol, 2-(triethylsilyl)- has no known biochemical or physiological effects. It is considered to be a relatively safe reagent to use in the laboratory, provided that proper safety precautions are taken.

Advantages And Limitations For Lab Experiments

Ethanethiol, 2-(triethylsilyl)- has several advantages as a reagent in lab experiments. It is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. Ethanethiol, 2-(triethylsilyl)- is also relatively easy to handle and store, and it has a long shelf life. However, Ethanethiol, 2-(triethylsilyl)- has some limitations. It is a highly toxic and corrosive chemical that requires careful handling and disposal. Ethanethiol, 2-(triethylsilyl)- is also relatively expensive compared to other reagents used in organic synthesis.

Future Directions

There are several future directions for the use of Ethanethiol, 2-(triethylsilyl)- in scientific research. One area of future research is the development of new synthetic methods using Ethanethiol, 2-(triethylsilyl)- as a reagent. Another area of research is the synthesis of new labeled compounds for use in biochemical assays. Finally, there is potential for the use of Ethanethiol, 2-(triethylsilyl)- in the development of new drugs and pharmaceuticals.
Conclusion:
Ethanethiol, 2-(triethylsilyl)- is a versatile and widely used reagent in scientific research. It has a well-understood mechanism of action and is relatively safe to use in the laboratory when proper safety precautions are taken. Ethanethiol, 2-(triethylsilyl)- has several advantages as a reagent, but it also has some limitations. Future research in the use of Ethanethiol, 2-(triethylsilyl)- will focus on the development of new synthetic methods, the synthesis of new labeled compounds, and the development of new drugs and pharmaceuticals.

Synthesis Methods

Ethanethiol, 2-(triethylsilyl)- can be synthesized by reacting triethylsilyl chloride with thiocyanate ion in the presence of a base. The reaction takes place in anhydrous conditions and requires a solvent such as dichloromethane or acetonitrile. The reaction yields Ethanethiol, 2-(triethylsilyl)- as a colorless liquid with a purity of over 95%.

Scientific Research Applications

Ethanethiol, 2-(triethylsilyl)- is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as isothiocyanates, thioureas, and thioamides. Ethanethiol, 2-(triethylsilyl)- is also used in the preparation of labeled compounds for use in biochemical assays and in the synthesis of various drugs.

properties

CAS RN

18236-34-5

Product Name

Ethanethiol, 2-(triethylsilyl)-

Molecular Formula

C8H20SSi

Molecular Weight

176.4 g/mol

IUPAC Name

2-triethylsilylethanethiol

InChI

InChI=1S/C8H20SSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3

InChI Key

XVSXBTQOJJXXGF-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CCS

Canonical SMILES

CC[Si](CC)(CC)CCS

Other CAS RN

18236-34-5

synonyms

2-(Triethylsilyl)ethanethiol

Origin of Product

United States

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